molecular formula C22H22ClN3O3 B3858853 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride

1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride

Cat. No. B3858853
M. Wt: 411.9 g/mol
InChI Key: JFFBCWZOEPDETM-UHFFFAOYSA-N
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Description

1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride, also known as DMBCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of hydrazones and has been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations associated with the use of 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential therapeutic applications. In addition, 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has not been extensively studied in vivo, which may limit its potential use in animal models.

Future Directions

There are several future directions for the study of 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of oxidative stress-related diseases. In addition, further studies are needed to fully understand the mechanism of action of 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride and its potential therapeutic applications.

Scientific Research Applications

1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to possess antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3.ClH/c1-27-20-8-9-21(28-2)19(14-20)15-23-24-22(26)18-10-12-25(13-11-18)16-17-6-4-3-5-7-17;/h3-15H,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFBCWZOEPDETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=[N+](C=C2)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=[N+](C=C2)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride
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